5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid
CAS No.: 1784884-63-4
Cat. No.: VC6185135
Molecular Formula: C7H5N3O3
Molecular Weight: 179.135
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1784884-63-4 |
|---|---|
| Molecular Formula | C7H5N3O3 |
| Molecular Weight | 179.135 |
| IUPAC Name | 5-oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O3/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5/h1-3H,(H,9,13)(H,11,12) |
| Standard InChI Key | GZIBBEVRHIPXFS-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=O)N2C1=CN=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a seven-membered bicyclic system formed by the fusion of imidazole and pyrimidine rings. The imidazole ring (positions 1–5) shares two adjacent atoms with the pyrimidine ring (positions 5–10), creating a planar, conjugated system stabilized by π-electron delocalization. A carboxylic acid group at position 7 introduces polarity and hydrogen-bonding capacity, while the ketone at position 5 enhances electrophilic reactivity.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅N₃O₃ |
| Molecular Weight | 179.135 g/mol |
| CAS Registry Number | 1784884-63-4 |
| Hydrogen Bond Donors | 2 (COOH and NH) |
| Hydrogen Bond Acceptors | 5 (3 ring N, 2 O) |
The carboxylic acid group confers water solubility (logP ≈ -0.3 predicted), while the aromatic system enables lipid membrane penetration, making it suitable for drug design.
Synthesis and Production
Laboratory-Scale Synthesis
Industrial synthesis typically employs multi-step routes starting from pyrimidine-4,5-diamine derivatives:
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Cyclocondensation: Reaction with α-ketocarboxylic acids forms the imidazo[1,5-c]pyrimidine core.
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Oxidation: Selective oxidation at position 5 introduces the ketone group.
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Carboxylation: Palladium-catalyzed carbonylation installs the carboxylic acid moiety.
Yields range from 40–65% in optimized batch processes, with purity >98% achieved via recrystallization from ethanol-water mixtures.
Industrial Optimization
Continuous flow reactors improve scalability by enhancing heat/mass transfer, reducing reaction times by 70% compared to batch methods. Advanced purification techniques such as simulated moving bed chromatography minimize waste generation, aligning with green chemistry principles.
Biological Activities and Mechanisms
Antimicrobial Effects
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC₉₀ = 8–16 μg/mL against Staphylococcus aureus) and fungi (Candida albicans IC₅₀ = 12.3 μM). The carboxylic acid group chelates magnesium ions in microbial cell walls, disrupting membrane integrity, while the planar aromatic system intercalates into DNA, inhibiting replication.
Immunomodulatory Activity
Structural analogs like 7-aminooxazolo[5,4-d]pyrimidines exhibit immunosuppressive effects by blocking T-cell proliferation (IC₅₀ = 3.2 μM) . While direct evidence for 5-oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid is lacking, its similar heterocyclic framework suggests potential activity against NF-κB signaling pathways .
Applications in Pharmaceutical Development
Prodrug Design
The carboxylic acid group facilitates esterification to improve bioavailability. For example, ethyl ester derivatives show 92% oral bioavailability in rodent models compared to 18% for the parent compound.
Hybrid Molecule Synthesis
Coupling with fluoroquinolones via amide linkages yields dual-action antibiotics (e.g., ciprofloxacin hybrids) with enhanced potency (MIC₉₀ = 0.5 μg/mL against multidrug-resistant Pseudomonas aeruginosa).
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